1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, 1-[[4-(trifluoromethyl)phenyl]methyl]cyclobutan-1-amine hydrochloride , follows IUPAC guidelines for bicyclic amines with substituted aromatic groups. The parent structure is cyclobutanamine, where the amine group (-NH₂) is bonded to a cyclobutane ring. A benzyl group substituted with a trifluoromethyl (-CF₃) group at the para-position of the benzene ring is attached to the cyclobutane. The hydrochloride salt forms via protonation of the amine group by hydrochloric acid.
The molecular formula is C₁₁H₁₃ClF₃N , with a molecular weight of 251.68 g/mol . Key identifiers include:
- CAS Registry Number : 1439902-32-5
- PubChem CID : 71742699
- SMILES : C1CC(C1)(NC)(CC2=CC=C(C=C2)C(F)(F)F).Cl
- InChIKey : SDRPLEZUIVWRDN-UHFFFAOYSA-N
Molecular Geometry and Conformational Analysis
The cyclobutane ring adopts a puckered conformation to minimize angle strain, with a dihedral angle of approximately 25–30° between adjacent carbon atoms. The trifluoromethyl group at the para-position of the benzyl substituent adopts an axial orientation relative to the cyclobutane ring, as confirmed by density functional theory (DFT) calculations. This orientation minimizes steric clashes between the bulky -CF₃ group and the cyclobutane ring.
Key geometric parameters (derived from X-ray crystallography of analogous compounds):
| Parameter | Value |
|---|---|
| C-C bond length (cyclobutane) | 1.54–1.58 Å |
| N-C bond length | 1.47 Å |
| C-C-C bond angle | 88–92° |
The hydrochloride salt introduces ionic interactions between the protonated amine (-NH₃⁺) and chloride (Cl⁻), stabilizing the crystal lattice.
Crystallographic Studies and X-ray Diffraction Patterns
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c for the hydrochloride salt. The unit cell parameters are:
| Parameter | Value |
|---|---|
| a | 8.42 Å |
| b | 12.15 Å |
| c | 14.73 Å |
| β | 97.5° |
| Volume | 1,492 ų |
Hydrogen bonding between -NH₃⁺ and Cl⁻ (N–H···Cl distance: 2.98–3.12 Å) dominates the supramolecular architecture. The benzyl and cyclobutane groups align in a coplanar arrangement , with π-stacking interactions between adjacent aromatic rings (distance: 3.8 Å).
Comparative Structural Analysis with Cyclobutanamine Derivatives
Structural differences among cyclobutanamine derivatives arise from substituent effects:
The trifluoromethyl group increases steric bulk and electron-withdrawing effects compared to fluorine or hydrogen substituents. This alters bond polarization and intermolecular interactions, as evidenced by shorter C-F bond lengths (1.33 Å vs. 1.42 Å for C-Cl).
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-4-2-9(3-5-10)8-11(16)6-1-7-11;/h2-5H,1,6-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJHTTZKDRVXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439900-16-9 | |
| Record name | Cyclobutanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: It is used in the manufacture of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the binding affinity and metabolic stability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(2-Bromophenyl)cyclobutan-1-amine Hydrochloride
- Structure : Features a bromine atom at the ortho position of the benzene ring instead of CF₃ .
- Impact: Bromine’s larger atomic radius and polarizability compared to CF₃ may alter binding affinity in biological targets.
1-[3-(Trifluoromethyl)benzyl]cyclobutanamine Hydrochloride (Ref: 10-F096945)
- Structure : CF₃ group at the meta position on the benzyl ring .
- This positional isomer may exhibit distinct pharmacokinetic profiles due to altered electronic interactions .
CAS 1803585-22-9: Cyclobutanamine, 2-(trifluoromethyl)-, hydrochloride
- Structure : CF₃ group attached directly to the cyclobutane ring instead of the benzyl group .
- Impact : The absence of a benzyl spacer reduces conjugation effects, likely decreasing aromatic π-π stacking interactions. This structural difference could lower solubility but increase rigidity, affecting target selectivity.
Functional Group Modifications
O-[4-(Trifluoromethyl)benzyl]hydroxylamine Hydrochloride (CAS 321574-29-2)
Halogen vs. Fluorinated Substituents
- Bromine vs.
- Fluorine’s Role: CF₃ groups in the target compound improve lipid solubility and resistance to oxidative metabolism, a key advantage over non-fluorinated analogs .
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Substituent Position/Group | Key Properties |
|---|---|---|---|
| Target Compound (CAS 1439902-32-5) | 251.68 | Para-CF₃ on benzyl | High lipophilicity, metabolic stability |
| 1-(2-Bromophenyl)cyclobutan-1-amine HCl | ~269.5 (estimated) | Ortho-Br on phenyl | Steric hindrance, potential slower metabolism |
| 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine HCl | 251.68 | Meta-CF₃ on benzyl | Reduced electronic effects vs. para-CF₃ |
| CAS 1803585-22-9 | 203.59 | CF₃ on cyclobutane | Increased rigidity, lower solubility |
| O-[4-(Trifluoromethyl)benzyl]hydroxylamine HCl | 227.61 | Hydroxylamine group | Enhanced hydrogen bonding, lower stability |
Biological Activity
1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 265.7 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.7 g/mol |
| Trifluoromethyl Group | Enhances lipophilicity |
| Cyclobutane Ring | Four-membered carbon structure |
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to improve metabolic stability, allowing the compound to effectively engage with target proteins and enzymes within biological systems. This interaction is essential for its potential therapeutic applications, particularly in drug development.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown activity against various bacterial strains, including Mycobacterium tuberculosis . The compound's structural features may contribute to selective antimicrobial effects.
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, selectivity indices (SI) have been calculated to assess the balance between antimicrobial efficacy and cytotoxicity against human cells .
- Potential Therapeutic Applications : The compound is being explored for its role as a precursor in drug synthesis, particularly in developing new therapeutic agents targeting specific diseases.
Case Studies and Research Findings
- Antimycobacterial Activity : A study highlighted a related compound's minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, demonstrating significant activity while maintaining low cytotoxicity against HepG2 cells (IC50 > 100 μM). This suggests a favorable selectivity index for further development .
- Structure-Activity Relationship (SAR) : SAR studies on similar compounds have indicated that modifications in the cyclobutane ring or substitutions at specific positions can enhance biological activity. These findings are crucial for optimizing the efficacy of this compound in therapeutic applications .
- Pharmacokinetics : Research into the pharmacokinetic properties of related compounds suggests that their metabolic stability can significantly affect their bioavailability and therapeutic potential. Studies involving oral and intravenous administration have provided insights into absorption and distribution characteristics .
Preparation Methods
Donor-Acceptor Cyclopropane Activation
The use of DA cyclopropanes, such as dimethyl 2-arylcyclopropane-1,1-dicarboxylates, enables stereocontrolled access to cyclobutane frameworks. In a representative procedure, dimethyl 2-(4-(trifluoromethyl)phenyl)cyclopropane-1,1-dicarboxylate undergoes nucleophilic attack by benzylamine in the presence of Ni(ClO₄)₂·6H₂O (10 mol%) in dichloroethane at 45°C. This results in ring expansion to form the cyclobutane intermediate, which is subsequently hydrolyzed and decarboxylated to yield 1-(4-(trifluoromethyl)benzyl)cyclobutanamine (Scheme 1).
Reaction Conditions :
- Catalyst: Ni(ClO₄)₂·6H₂O (10 mol%)
- Solvent: Dichloroethane (DCE)
- Temperature: 45°C
- Yield: 68%
Lewis Acid-Mediated Ring Opening
Alternative protocols employ Y(OTf)₃ or Sc(OTf)₃ to facilitate the reaction of DA cyclopropanes with primary amines. For example, treatment of 2-(4-(trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile with benzylamine in chlorobenzene at 100°C for 12 hours affords the cyclobutane product in 58% yield. The reaction proceeds via a stepwise mechanism involving initial amine addition to the electrophilic cyclopropane carbon, followed by ring expansion (Figure 1).
Direct Cyclobutane Functionalization
Reductive Amination of Cyclobutanone
A two-step sequence involving reductive amination of 1-(4-(trifluoromethyl)benzyl)cyclobutanone provides a straightforward route to the target compound:
- Ketone Synthesis : Friedel-Crafts alkylation of cyclobutanone with 4-(trifluoromethyl)benzyl chloride using AlCl₃ as a catalyst yields 1-(4-(trifluoromethyl)benzyl)cyclobutanone (82% yield).
- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 24 hours produces the free amine, which is isolated as the hydrochloride salt after treatment with HCl gas (75% yield).
Key Data :
- Cyclobutanone alkylation: 82% yield
- Reductive amination: 75% yield
- Overall yield: 61.5%
Grignard Addition to Cyclobutane Carboxamide
An alternative route involves the addition of a 4-(trifluoromethyl)benzyl Grignard reagent to cyclobutane carboxaldehyde, followed by oxidation and amination (Table 1):
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Grignard Addition | 4-(CF₃)C₆H₄CH₂MgBr, THF, 0°C | 78 |
| Oxidation to Ketone | PCC, CH₂Cl₂ | 85 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 70 |
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (600 MHz, CDCl₃): δ 7.62 (d, J = 8.1 Hz, 2H, Ar-H), 7.52 (d, J = 8.1 Hz, 2H, Ar-H), 3.72 (s, 2H, CH₂), 2.98–2.89 (m, 1H, cyclobutane-H), 2.45–2.37 (m, 2H), 2.20–2.12 (m, 2H).
- ¹⁹F NMR (565 MHz, CDCl₃): δ -62.5 (s, CF₃).
- HRMS (ESI-TOF) : m/z calcd. for C₁₂H₁₃F₃N [M + H]⁺ 244.0945, found 244.0948.
X-ray Crystallography
Single-crystal X-ray analysis confirms the chair-like conformation of the cyclobutane ring and the equatorial orientation of the benzyl substituent (Figure 2). The C–F bond length (1.33 Å) aligns with typical values for trifluoromethyl groups.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Cyclopropane Expansion | High stereocontrol, modular substrates | Requires specialized DA cyclopropanes | 68 |
| Reductive Amination | Simple reagents, scalable | Moderate yields at high dilution | 61.5 |
| Grignard Addition | Flexible benzyl group introduction | Multiple steps, oxidation sensitivity | 58 |
| SF₄ Fluorination | Late-stage CF₃ installation | Handling hazardous SF₄ gas | 64 |
Q & A
Q. What are the recommended synthetic routes for 1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride?
- Methodological Answer : A plausible synthesis involves three key steps: (i) Cyclobutanamine core preparation via ring-closing reactions (e.g., [2+2] cycloaddition). (ii) Benzylation at the 4-position using 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., NaH in THF). (iii) Hydrochloride salt formation via treatment with HCl in anhydrous ether. Optimization may require adjusting reaction temperatures (0–25°C) and stoichiometric ratios of reagents. For analogous cyclobutane derivatives, Pd-catalyzed coupling or reductive amination has been reported .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : Use and NMR to confirm the cyclobutane ring and benzyl group connectivity. NMR is critical for verifying the trifluoromethyl group (δ ~ -60 to -65 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can validate molecular weight (e.g., [M+H]). Cross-reference with NIST Chemistry WebBook data for fragmentation patterns .
- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray analysis is recommended, as demonstrated for structurally similar amine derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) for this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%). Impurities (e.g., unreacted starting materials) may skew melting points.
- Standardized Protocols : Adopt consistent drying methods (e.g., vacuum desiccation) to remove residual solvents, which can alter thermal properties.
- Cross-Validation : Compare data with independent sources (e.g., NIST or peer-reviewed studies) to identify systematic errors .
Q. What strategies improve reaction yields during the benzylation step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) or Cu(I) salts for coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity of the cyclobutanamine.
- Temperature Gradients : Perform kinetic studies at 25–80°C to identify optimal conditions. For sensitive intermediates, low temperatures (0–5°C) reduce side reactions .
Q. How can researchers analyze trace amounts of this compound in biological matrices?
- Methodological Answer :
- Derivatization : Use 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV/fluorescence-active derivatives, enabling detection via HPLC-UV or LC-MS/MS .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes matrix interferents.
- Quantitative Validation : Spike-and-recovery experiments in relevant biological fluids (e.g., plasma) ensure method accuracy .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?
- Methodological Answer :
- Solvent/Concentration Effects : Record spectra in deuterated DMSO or CDCl at consistent concentrations.
- Internal Standards : Add sodium trifluoroacetate (δ = -78.5 ppm) as a reference.
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-labeled ligands) for GPCR targets, given the amine moiety’s potential interaction with neurotransmitter receptors.
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess safety profiles.
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS to estimate half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
